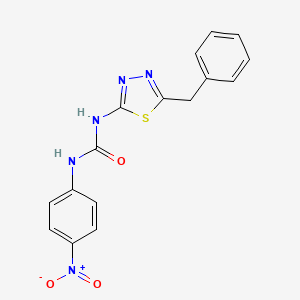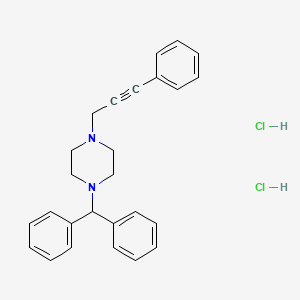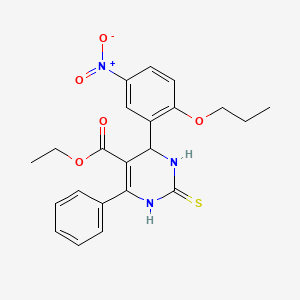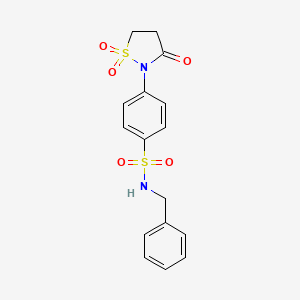
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea (abbreviated as BNTU) is a chemical compound that has been widely studied for its potential applications in scientific research. BNTU is a member of the thiadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are ionotropic receptors that are activated by the neurotransmitter GABA. Activation of GABA receptors leads to an influx of chloride ions, which hyperpolarizes the cell membrane and reduces neuronal excitability. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been shown to enhance the activity of GABA receptors, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been shown to have a range of biochemical and physiological effects. In animal studies, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been shown to reduce anxiety and improve sleep quality. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has also been shown to inhibit the growth of cancer cells and reduce inflammation. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological processes. However, one limitation of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea. One area of interest is the development of more soluble analogs of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea that can be administered in vivo. Another area of interest is the investigation of the potential therapeutic applications of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea in humans, particularly in the treatment of anxiety disorders, sleep disorders, and Alzheimer's disease. Finally, further research is needed to fully elucidate the mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea and its effects on GABA receptors.
合成法
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea involves the reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with 4-nitrophenyl isocyanate in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization. The purity of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea can be verified by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In cancer research, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-nitrophenyl)urea has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
特性
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-15(17-12-6-8-13(9-7-12)21(23)24)18-16-20-19-14(25-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCOKBWLVZQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)
![bis[4-(dimethylamino)phenyl]methanone (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B4976697.png)
![1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976724.png)


![2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide](/img/structure/B4976737.png)





![2-methyl-N-{1-[1-(4-oxopentanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4976777.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4976785.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-thiophenecarboxamide](/img/structure/B4976788.png)